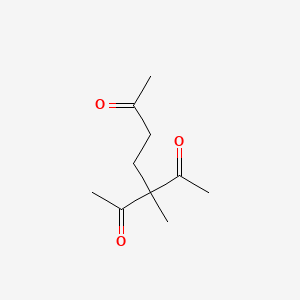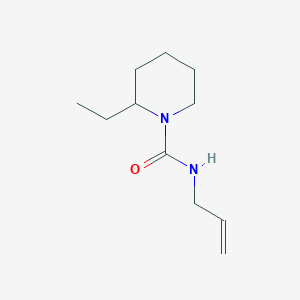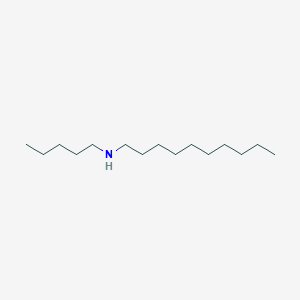
1-Decanamine, N-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decanamine, N-pentyl- is an organic compound belonging to the class of amines. It is characterized by a long carbon chain with an amine group attached to the terminal carbon. The molecular formula of 1-Decanamine, N-pentyl- is C15H33N, and it has a molecular weight of 227.43 g/mol
Vorbereitungsmethoden
1-Decanamine, N-pentyl- can be synthesized through several methods. One common synthetic route involves the reaction of decylamine with pentyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of decylamine attacks the carbon atom bonded to the bromine in pentyl bromide, resulting in the formation of 1-Decanamine, N-pentyl-.
Industrial production methods may involve the catalytic hydrogenation of nitriles or the reductive amination of aldehydes or ketones. These methods are typically optimized for large-scale production and may involve the use of specific catalysts and reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Decanamine, N-pentyl- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds or amides.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Decanamine, N-pentyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Decanamine, N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as its role in catalysis or as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
1-Decanamine, N-pentyl- can be compared with other similar compounds, such as:
Decylamine: A primary amine with a shorter carbon chain.
Pentylamine: Another primary amine with a different carbon chain length.
N,N-Dimethyldecylamine: A tertiary amine with different substituents on the nitrogen atom.
The uniqueness of 1-Decanamine, N-pentyl- lies in its specific carbon chain length and the presence of the pentyl group, which can influence its chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
70655-48-0 |
|---|---|
Molekularformel |
C15H33N |
Molekulargewicht |
227.43 g/mol |
IUPAC-Name |
N-pentyldecan-1-amine |
InChI |
InChI=1S/C15H33N/c1-3-5-7-8-9-10-11-13-15-16-14-12-6-4-2/h16H,3-15H2,1-2H3 |
InChI-Schlüssel |
LVNSSMZMGKHMPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)

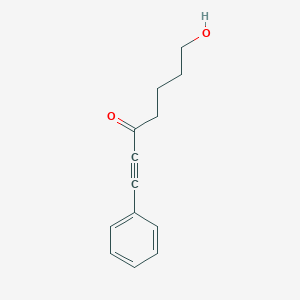

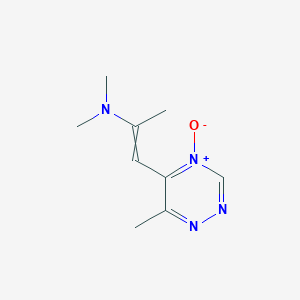
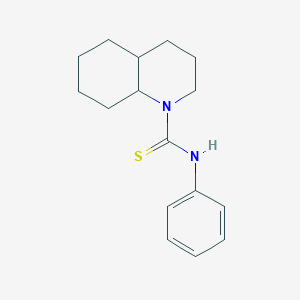
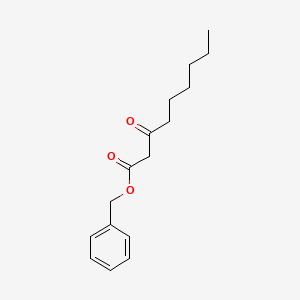
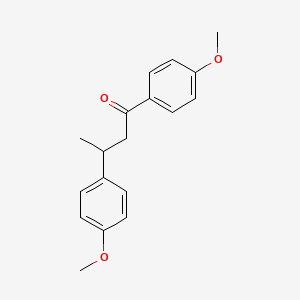
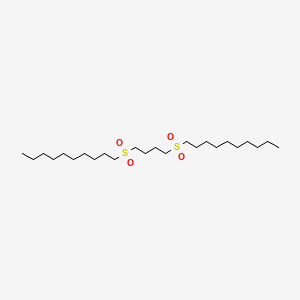
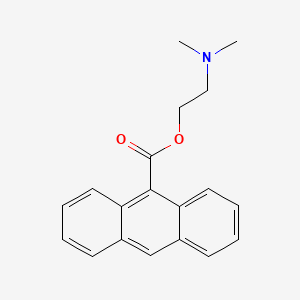
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)

